

Oteseconazole Demonstrates Superior Efficacy Over Fluconazole Against Resistant Candida Species

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Compound of Interest

Compound Name: Oteseconazole

Cat. No.: B609789

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[City, State] – December 13, 2025 – A comprehensive analysis of preclinical and clinical data reveals that **oteseconazole**, a novel selective fungal cytochrome P450 enzyme 51 (CYP51) inhibitor, exhibits superior efficacy compared to the conventional antifungal agent fluconazole, particularly against fluconazole-resistant strains of Candida. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Oteseconazole has been engineered for greater selectivity for fungal CYP51 over human CYP enzymes, which is anticipated to reduce off-target toxicities.^{[1][2]} In vitro and in vivo studies, along with large-scale clinical trials, have consistently shown its potent activity against a broad range of Candida species, including those that have developed resistance to fluconazole.

In Vitro Susceptibility Data

In vitro studies are crucial for determining the intrinsic activity of an antifungal agent against a pathogen. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. **Oteseconazole** has demonstrated significantly lower MIC values compared to fluconazole against various Candida species, including fluconazole-resistant isolates.

Candida Species	Oteseconazole MIC (µg/mL)	Fluconazole MIC (µg/mL)	Fold Difference (approx.)
C. albicans (clinical isolates)	MIC90: 0.25[3]	MIC90: 4[3]	16x lower
C. glabrata (clinical isolates)	MIC90: 4[3]	MIC90: 16[3]	4x lower
Fluconazole-resistant C. glabrata	-	-	64-fold lower MIC for oteseconazole[1][2]
Broad panel of Candida species	-	-	>40-fold more potent on average[1][2]

MIC90: The concentration of the drug required to inhibit the growth of 90% of the tested isolates.

Clinical Efficacy in Severe Vulvovaginal Candidiasis (VVC)

Phase 3 clinical trials have provided robust evidence of **oteseconazole**'s superior clinical performance in treating severe VVC. A multicenter, randomized, double-blinded trial directly compared the efficacy and safety of **oteseconazole** with fluconazole.

Efficacy Endpoint (at Day 28)	Oteseconazole	Fluconazole	P-value
Therapeutic Cure Rate	66.88%[2][4]	45.91%[2][4]	P = 0.0002[2][5]
Mycological Cure Rate	82.50%[4][5][6]	59.12%[4][5][6]	P < 0.0001[5][6]
Clinical Cure Rate	71.25%[4][5][6]	55.97%[4][5][6]	P = 0.0046[5][6]

Therapeutic Cure: Absence of signs and symptoms plus a negative fungal culture.[2][5]

Mycological Cure: Negative fungal culture.[2][5] Clinical Cure: Absence of signs and symptoms.

[\[2\]](#)[\[5\]](#)

Efficacy in Recurrent Vulvovaginal Candidiasis (RVVC)

In studies evaluating the prevention of recurrent episodes, **oteseconazole** has shown a significant and sustained protective effect. The ultraVIOLET and VIOLET Phase 3 trials demonstrated **oteseconazole**'s superiority over placebo in a maintenance setting after an initial fluconazole treatment for the acute episode.

Study/Endpoint	Oteseconazole Group	Placebo/Fluconazole Group	P-value
ultraVIOLET: Recurrence through Week 50	5.1% [7] [8]	42.2% (Fluconazole/Placebo) [7] [8]	P < 0.001 [7] [8]
VIOLET (CL-011): Recurrence through Week 48	6.7% [9] [10]	42.8% (Placebo) [9] [10]	P < 0.001 [9] [11]
VIOLET (CL-012): Recurrence through Week 48	3.9% [9] [10]	39.4% (Placebo) [9] [10]	P < 0.001 [9] [11]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro activity of **oteseconazole** and fluconazole against Candida isolates is determined using standardized microbroth dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) M27/M60 guidelines and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.4 protocol.[\[3\]](#)[\[12\]](#)

Methodology:

- Isolate Preparation: Candida isolates are cultured on Sabouraud dextrose agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5

McFarland standard. This suspension is further diluted in RPMI 1640 medium.

- Drug Dilution: **Oteseconazole** and fluconazole are serially diluted in 96-well microtiter plates using RPMI 1640 medium to achieve a range of final concentrations.
- Inoculation: Each well is inoculated with the prepared fungal suspension.
- Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically $\geq 50\%$ reduction) compared to the drug-free control well.

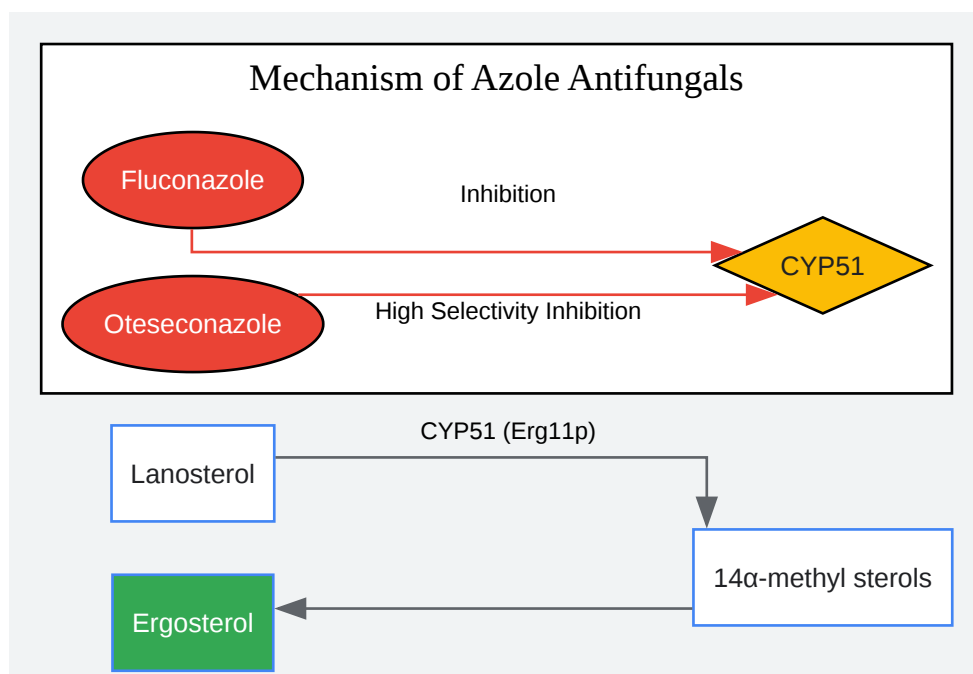
In Vivo Murine Model of Vaginal Candidiasis

A well-established murine model of VVC is used to evaluate the in vivo efficacy of antifungal agents.[\[13\]](#)[\[14\]](#) This model mimics key aspects of human infection.

Methodology:

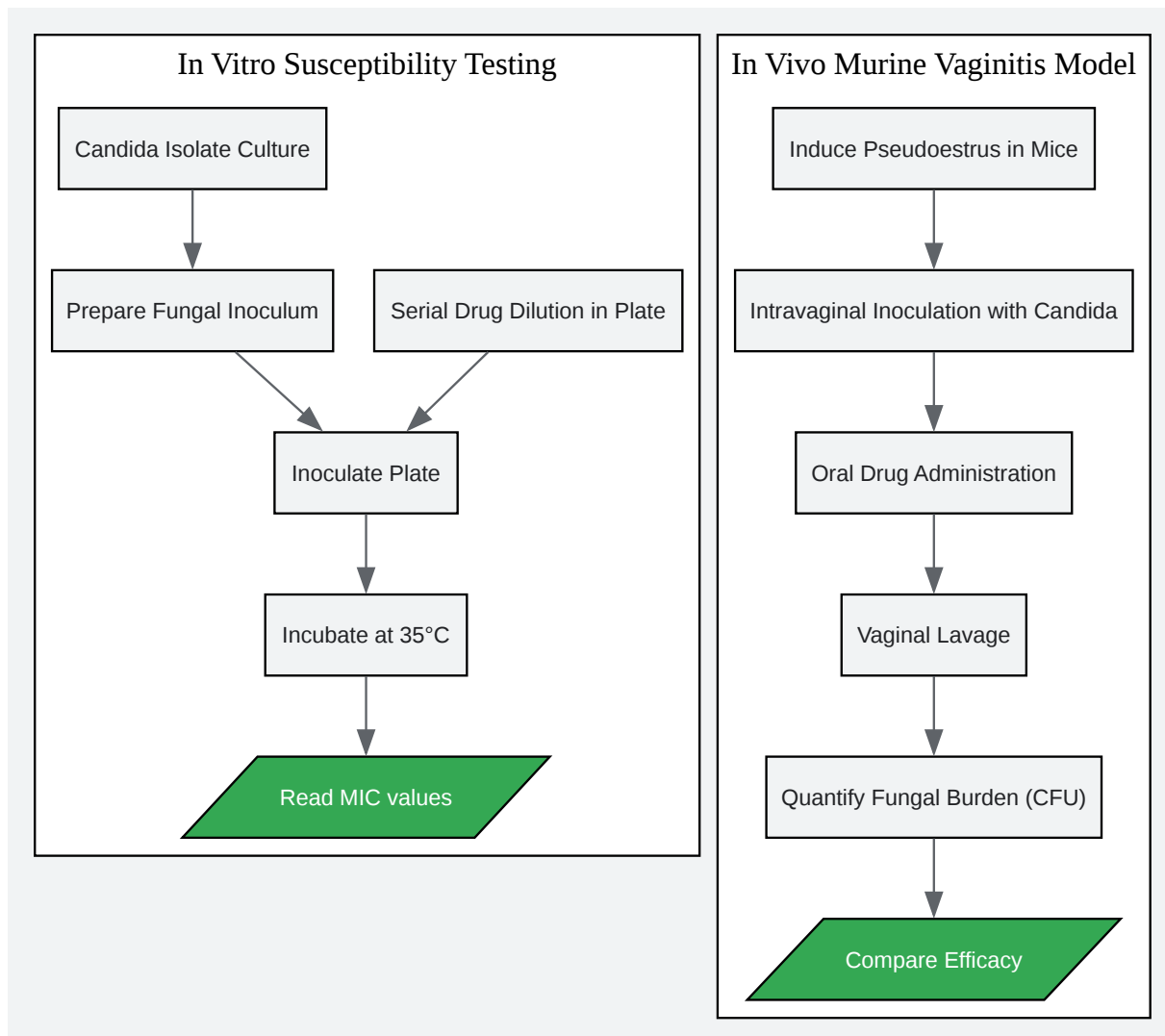
- Pseudoestrus Induction: Female mice are treated with estrogen to induce a state of pseudoestrus, which is necessary for sustained vaginal colonization by *Candida*.[\[14\]](#)
- Inoculation: Mice are intravaginally inoculated with a suspension of a fluconazole-susceptible or fluconazole-resistant *Candida albicans* strain.
- Treatment: At specified time points post-infection, mice are treated orally with **oteseconazole**, fluconazole, or a placebo vehicle.
- Assessment of Fungal Burden: At various time points after treatment, vaginal lavage is performed. The collected fluid is then serially diluted and plated on selective agar to quantify the number of colony-forming units (CFUs), providing a measure of the vaginal fungal burden.[\[13\]](#)[\[14\]](#)

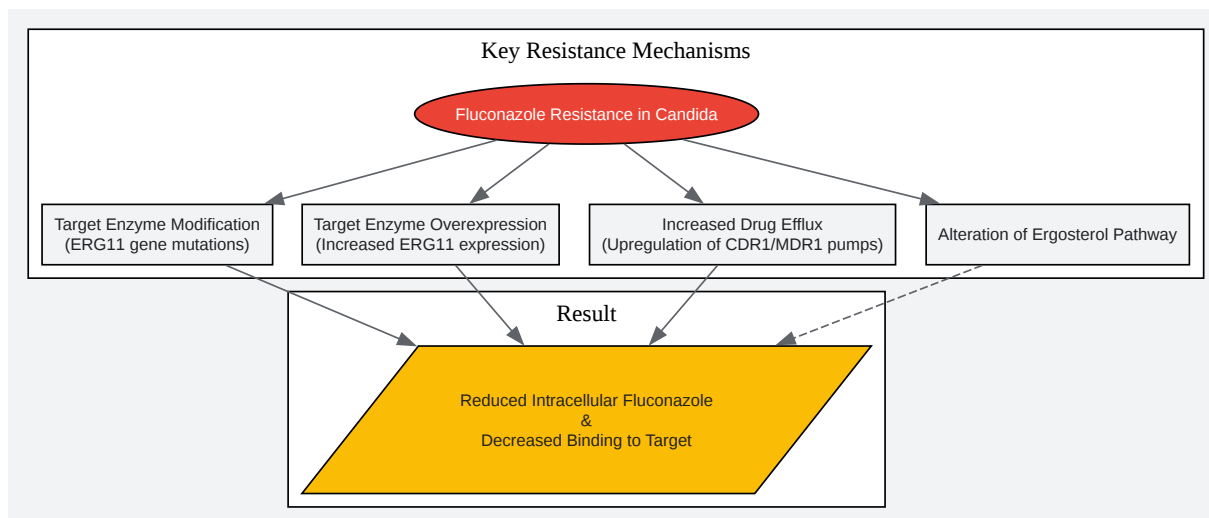
Visualized Pathways and Workflows



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Caption: Inhibition of the fungal ergosterol biosynthesis pathway by azole antifungals.





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